Cas no 890041-50-6 ((2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide)
![(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide structure](https://de.kuujia.com/scimg/cas/890041-50-6x500.png)
890041-50-6 structure
Produktname:(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide
(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- C16 (2'(S)-hydroxy) Ceramide (d18:1/16:0)
- 16:0(2S-OH) Ceramide
- (S)-hydroxy) Ceramide (d18:1/16:0)
- C16 (2&rsquo
- Hexadecanamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2S)-
- 16:0(2S-OH) Ceramide, N-(2'-(S)-hydroxypalmitoyl)-D-erythro-sphingosine, powder
- PD060857
- (2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide
- (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide
- (S)-N-((2S,3R,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-2-hydroxyhexadecanamide
- 890041-50-6
- N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine
-
- Inchi: 1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1
- InChI-Schlüssel: YWZGQPJRQXHVQX-UMKNRRHWSA-N
- Lächelt: C(N[C@@H](CO)[C@H](O)/C=C/CCCCCCCCCCCCC)(=O)[C@@H](O)CCCCCCCCCCCCCC
Berechnete Eigenschaften
- Genaue Masse: 553.50700962g/mol
- Monoisotopenmasse: 553.50700962g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 30
- Komplexität: 539
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 89.8Ų
- XLogP3: 12.1
(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Lagerzustand:−20°C
(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912968-5mg |
C16 (2'(S)-hydroxy) Ceramide (d18:1/16:0) (16:0 (2S-OH)-Ceramide) |
890041-50-6 | 98% | 5mg |
¥4,755.60 | 2022-09-02 | |
1PlusChem | 1P01EQ9C-1mg |
(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide |
890041-50-6 | ≥95% | 1mg |
$132.00 | 2024-04-20 | |
1PlusChem | 1P01EQ9C-25mg |
(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide |
890041-50-6 | ≥95% | 25mg |
$1237.00 | 2024-04-20 | |
A2B Chem LLC | AX66032-10mg |
(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide |
890041-50-6 | ≥95% | 10mg |
$453.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70292-5mg |
C16 (2'(S)-hydroxy) Ceramide (d18:1/16:0) |
890041-50-6 | 98% | 5mg |
¥3047.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70292-25mg |
C16 (2'(S)-hydroxy) Ceramide (d18:1/16:0) |
890041-50-6 | 98% | 25mg |
¥11308.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70292-1mg |
C16 (2'(S)-hydroxy) Ceramide (d18:1/16:0) |
890041-50-6 | 98% | 1mg |
¥972.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860816P-5MG |
16:0(2S-OH) Ceramide |
890041-50-6 | 5mg |
¥3207.48 | 2023-11-02 | ||
A2B Chem LLC | AX66032-25mg |
(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide |
890041-50-6 | ≥95% | 25mg |
$944.00 | 2024-04-19 | |
A2B Chem LLC | AX66032-5mg |
(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide |
890041-50-6 | ≥95% | 5mg |
$247.00 | 2024-04-19 |
(2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide Verwandte Literatur
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
5. Book reviews
890041-50-6 ((2S)-2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide) Verwandte Produkte
- 1428350-11-1(N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide)
- 4120-64-3((5E)-2-Mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one)
- 2138193-04-9(3-[3-(Difluoromethyl)phenyl]-1,2-thiazole-4-carboxylic acid)
- 1690091-13-4((2R)-2-amino-4-oxohexanoic acid)
- 1503138-25-7(2-2-(1H-pyrazol-1-yl)phenylbutanoic acid)
- 2229225-77-6(5-bromo-2-(2-methylbut-3-yn-2-yl)pyridine)
- 491-19-0(1,4-Anhydro-D-xylitol)
- 2680894-35-1(benzyl N-(5-chloro-2-nitro-4-sulfamoylphenyl)carbamate)
- 338791-42-7(3,5-diethyl 2-amino-6-[(pyridin-4-yl)hydrazido]pyridine-3,5-dicarboxylate)
- 1327212-44-1(2-{1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole)
Empfohlene Lieferanten
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
